molecular formula C21H28O5 B588585 1,4-PREGNADIEN-17,20-BETA, 21-TRIOL-3,11-DIONE CAS No. 600-92-0

1,4-PREGNADIEN-17,20-BETA, 21-TRIOL-3,11-DIONE

Cat. No.: B588585
CAS No.: 600-92-0
M. Wt: 360.45
InChI Key: UMAIDVARGWSZLM-GNIMZFFESA-N
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Description

1,4-PREGNADIEN-17,20-BETA, 21-TRIOL-3,11-DIONE is a steroidal compound that belongs to the class of pregnane steroids. These compounds are known for their significant roles in various biological systems and are often derived from higher plants. The unique structure of this compound makes it a subject of interest in scientific research, particularly in the fields of chemistry, biology, and medicine.

Mechanism of Action

Target of Action

The compound 1,4-PREGNADIEN-17,20-BETA, 21-TRIOL-3,11-DIONE, also known as 20alpha-Dihydroprednisone or (20R)-17,20,21-Trihydroxypregna-1,4-diene-3,11-dione, is a glucocorticoid . Glucocorticoids are a class of corticosteroids that bind to the glucocorticoid receptor, which is present in almost every vertebrate animal cell. The name “glucocorticoid” is a portmanteau (glucose + cortex + steroid) and is composed from its role in the regulation of glucose metabolism, synthesis in the adrenal cortex, and its steroidal structure .

Mode of Action

It is functionally related to prednisone , a synthetic glucocorticoid drug that is particularly effective as an immunosuppressant . Prednisone is a prodrug that is converted by the liver into prednisolone, which is the active drug and also a steroid . Prednisolone decreases inflammation by suppression of migration of polymorphonuclear leukocytes and reversal of increased capillary permeability; it suppresses the immune system by reducing activity and volume of the lymphatic system .

Biochemical Pathways

These may include the suppression of both the inflammatory and immune responses, leading to decreased edema, erythema, and pruritus .

Pharmacokinetics

Prednisone and prednisolone, to which it is functionally related, show dose-dependent pharmacokinetics; an increase in dose leads to an increase in volume of distribution and plasma clearance . This can be explained in terms of the non-linear binding of the drug to plasma proteins .

Result of Action

These may include decreased inflammation and suppression of the immune system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-PREGNADIEN-17,20-BETA, 21-TRIOL-3,11-DIONE typically involves multiple steps, starting from simpler steroidal precursors. One common method involves the hydroxylation of pregnenolone derivatives under specific reaction conditions. The process may include the use of reagents such as osmium tetroxide for dihydroxylation, followed by selective oxidation and reduction steps to achieve the desired hydroxylation pattern.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of biocatalysts or microbial fermentation processes to achieve the desired stereochemistry and functional group modifications.

Chemical Reactions Analysis

Types of Reactions

1,4-PREGNADIEN-17,20-BETA, 21-TRIOL-3,11-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogenation or other substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens (chlorine, bromine), organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1,4-PREGNADIEN-17,20-BETA, 21-TRIOL-3,11-DIONE has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

    Biology: Studied for its role in various biological pathways and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the production of pharmaceuticals and other steroid-based products.

Comparison with Similar Compounds

Similar Compounds

  • (20R)-17α,20-Dihydroxycholesterol
  • (20R)-20-Hydroxypregn-4-en-3-one
  • 17α,20β-Dihydroxy-4-pregnen-3-one

Uniqueness

1,4-PREGNADIEN-17,20-BETA, 21-TRIOL-3,11-DIONE is unique due to its specific hydroxylation pattern and its ability to undergo various chemical reactions. This makes it a valuable compound for research and industrial applications, as it can be used to synthesize a wide range of derivatives with different biological activities.

Properties

IUPAC Name

(8S,9S,10R,13S,14S,17R)-17-[(1R)-1,2-dihydroxyethyl]-17-hydroxy-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-15,17-18,22,25-26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,17+,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMAIDVARGWSZLM-GNIMZFFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(=O)C3C(C1CCC2(C(CO)O)O)CCC4=CC(=O)C=CC34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@@]2([C@@H](CO)O)O)CCC4=CC(=O)C=C[C@]34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857831
Record name (20R)-17,20,21-Trihydroxypregna-1,4-diene-3,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

600-92-0
Record name 20α-Dihydroprednisone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=600-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (20R)-17,20,21-Trihydroxypregna-1,4-diene-3,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-PREGNADIEN-17,20-BETA, 21-TRIOL-3,11-DIONE
Reactant of Route 2
1,4-PREGNADIEN-17,20-BETA, 21-TRIOL-3,11-DIONE
Reactant of Route 3
1,4-PREGNADIEN-17,20-BETA, 21-TRIOL-3,11-DIONE
Reactant of Route 4
1,4-PREGNADIEN-17,20-BETA, 21-TRIOL-3,11-DIONE
Reactant of Route 5
1,4-PREGNADIEN-17,20-BETA, 21-TRIOL-3,11-DIONE
Reactant of Route 6
1,4-PREGNADIEN-17,20-BETA, 21-TRIOL-3,11-DIONE

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